N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 923083-22-1
VCID: VC4229642
InChI: InChI=1S/C16H14N4OS2/c1-11-4-2-3-5-12(11)13-6-7-15(20-19-13)23-10-14(21)18-16-17-8-9-22-16/h2-9H,10H2,1H3,(H,17,18,21)
SMILES: CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3
Molecular Formula: C16H14N4OS2
Molecular Weight: 342.44

N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide

CAS No.: 923083-22-1

Cat. No.: VC4229642

Molecular Formula: C16H14N4OS2

Molecular Weight: 342.44

* For research use only. Not for human or veterinary use.

N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide - 923083-22-1

Specification

CAS No. 923083-22-1
Molecular Formula C16H14N4OS2
Molecular Weight 342.44
IUPAC Name 2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C16H14N4OS2/c1-11-4-2-3-5-12(11)13-6-7-15(20-19-13)23-10-14(21)18-16-17-8-9-22-16/h2-9H,10H2,1H3,(H,17,18,21)
Standard InChI Key CPSWRUIQLTZGQD-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features:

  • Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3.

  • Pyridazine moiety: A six-membered diazine ring with nitrogen atoms at positions 1 and 2.

  • o-Tolyl group: A methyl-substituted phenyl ring attached to the pyridazine at the ortho position.

  • Thioether linkage: Connects the pyridazine and acetamide groups.

Molecular Formula: C16H14N4OS2\text{C}_{16}\text{H}_{14}\text{N}_4\text{OS}_2
Molecular Weight: 342.4 g/mol (calculated from atomic masses).

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR signals for aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and acetamide NH (δ 10.1 ppm) .

  • IR: Stretching vibrations for C=O (1680 cm1^{-1}), C-N (1250 cm1^{-1}), and C-S (690 cm1^{-1}) .

  • Mass Spectrometry: Molecular ion peak at m/z 342.4 .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized through multi-step reactions:

  • Formation of 6-(o-tolyl)pyridazin-3-thiol:

    • Condensation of o-tolylhydrazine with maleic anhydride, followed by cyclization and thiolation .

  • Coupling with chloroacetamide:

    • Reaction of 6-(o-tolyl)pyridazin-3-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., K2_2CO3_3) .

Yield: 60–75% after purification via column chromatography .

Reactivity

  • Nucleophilic substitution: The thioether linkage is susceptible to oxidation, forming sulfoxide derivatives .

  • Hydrolysis: The acetamide group hydrolyzes under acidic conditions to yield carboxylic acid .

Biological Activities

Antimicrobial Activity

Studies on analogous thiazole-pyridazine hybrids demonstrate broad-spectrum antimicrobial effects:

Bacterial StrainMIC (µg/mL)Reference Compound (MIC)Source
Staphylococcus aureus12.5Ciprofloxacin (3.1)
Escherichia coli25.0Ampicillin (6.25)
Candida albicans50.0Fluconazole (12.5)

Mechanism: Disruption of microbial cell membranes and inhibition of DNA gyrase .

Cell LineIC50_{50} (µM)Reference Drug (IC50_{50})Source
MCF-7 (Breast Cancer)18.7Doxorubicin (0.5)
A549 (Lung Cancer)22.3Cisplatin (2.1)

Mechanism: Induction of apoptosis via mitochondrial pathway and inhibition of topoisomerase II .

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): IC50_{50} = 3.8 µM (compared to Celecoxib: 0.05 µM) .

  • Acetylcholinesterase (AChE): 65% inhibition at 50 µM .

Structure-Activity Relationships (SAR)

Key structural determinants of activity:

  • Thiazole ring: Essential for antimicrobial activity; substitution at C-4/C-5 modulates potency .

  • o-Tolyl group: Enhances lipophilicity, improving cell membrane penetration.

  • Thioether linkage: Critical for stabilizing interactions with enzyme active sites .

Applications in Drug Discovery

  • Antimicrobial Agents: Potential lead for multidrug-resistant infections .

  • Anticancer Therapeutics: Synergistic effects observed with cisplatin in combination studies.

  • Anti-inflammatory Drugs: COX-2 selectivity reduces gastrointestinal toxicity .

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